N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a difluorophenyl group, and an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via an etherification reaction using an appropriate alcohol and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The difluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.
N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, from drug development to materials science.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-1-2-14(19)15(10-12)21-17(22)11-3-6-20-16(9-11)24-13-4-7-23-8-5-13/h1-3,6,9-10,13H,4-5,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELDJIDDNHBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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